Cas no 1807220-71-8 (Ethyl 2-aminomethyl-4-bromo-3-cyanobenzoate)
Ethyl 2-aminomethyl-4-bromo-3-cyanobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-aminomethyl-4-bromo-3-cyanobenzoate
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- Inchi: 1S/C11H11BrN2O2/c1-2-16-11(15)7-3-4-10(12)9(6-14)8(7)5-13/h3-4H,2,5,13H2,1H3
- InChI Key: PZWHAXXHWDLXOM-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(=O)OCC)=C(C=1C#N)CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 300
- XLogP3: 1.4
- Topological Polar Surface Area: 76.1
Ethyl 2-aminomethyl-4-bromo-3-cyanobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015016500-1g |
Ethyl 2-aminomethyl-4-bromo-3-cyanobenzoate |
1807220-71-8 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
Ethyl 2-aminomethyl-4-bromo-3-cyanobenzoate Related Literature
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on Ethyl 2-aminomethyl-4-bromo-3-cyanobenzoate
Ethyl 2-Aminomethyl-4-Bromo-3-Cyanobenzoate: A Comprehensive Overview
Ethyl 2-aminomethyl-4-bromo-3-cyanobenzoate, with the CAS number 1807220-71-8, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes an ethyl ester group, an aminomethyl substituent, a bromine atom, and a cyano group attached to a benzoate ring. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery, polymer synthesis, and electronic materials.
The benzoate core of this compound serves as a rigid aromatic platform, while the ethy ester group introduces flexibility and solubility. The aminomethyl substituent adds nucleophilic character, enabling further chemical modifications. The bromine atom introduces electron-withdrawing effects, enhancing the reactivity of the molecule. Meanwhile, the cyano group contributes additional electron-withdrawing properties and can act as a nitrile functionality in subsequent reactions.
Recent studies have highlighted the potential of Ethyl 2-aminomethyl-4-bromo-3-cyanobenzoate in the development of advanced materials. For instance, researchers have explored its use as a precursor for synthesizing conductive polymers. The compound's ability to undergo polymerization under controlled conditions has led to the creation of materials with enhanced electrical conductivity and mechanical stability. These materials hold promise for applications in flexible electronics, sensors, and energy storage devices.
In addition to its role in materials science, Ethyl 2-Aminomethyl-4-Bromo-3-Cyanobenzoate has shown potential in medicinal chemistry. Its structure allows for the incorporation of bioactive moieties, making it a valuable intermediate in drug design. For example, studies have demonstrated that derivatives of this compound can modulate enzyme activity and exhibit anti-inflammatory properties. Furthermore, its ability to undergo click chemistry reactions facilitates the rapid assembly of complex molecular architectures, which is advantageous in high-throughput screening processes.
The synthesis of Ethyl 2-Aminomethyl-4-Bromo-3-Cyanobenzoate typically involves multi-step organic reactions. Starting from bromobenzene derivatives, chemists employ nucleophilic substitution and coupling reactions to introduce the desired functional groups. The precise control of reaction conditions is crucial to ensure high yields and product purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.
From an environmental standpoint, Ethyl 2-Aminomethyl-4-Bromo-3-Cyanobenzoate exhibits moderate stability under standard conditions. However, its degradation pathways remain an area of active research. Understanding its environmental fate is essential for assessing its safety and sustainability in industrial applications. Preliminary studies suggest that the compound undergoes hydrolysis under alkaline conditions, leading to the formation of biodegradable byproducts.
In conclusion, Ethyl 2-Aminomethyl-4-Bromo-3-Cyanobenzoate is a multifaceted compound with diverse applications across various scientific disciplines. Its unique combination of functional groups makes it an invaluable tool for researchers seeking to develop innovative materials and therapeutic agents. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in shaping future advancements in chemistry and materials science.
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